2-sulfoterephthalic Acid

Overview

Description

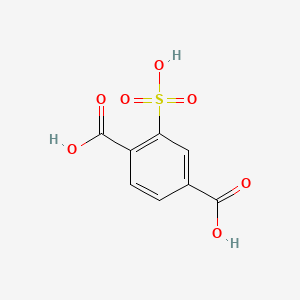

2-sulfoterephthalic Acid is a useful research compound. Its molecular formula is C8H6O7S and its molecular weight is 246.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Textile Industry

Dyeing and Finishing Agents

2-sulfoterephthalic acid is widely used as a dyeing agent for polyester and polyamide fibers. Its sulfonate group increases the solubility of dyes, enhancing their uptake by synthetic fibers. This property improves the color fastness and overall aesthetic quality of textiles.

- Case Study : A study demonstrated that incorporating this compound into polyester fibers significantly improved dye uptake, resulting in deeper shades and better wash fastness compared to untreated fibers .

Antistatic Properties

The incorporation of this compound into fiber formulations enhances antistatic properties, which is crucial in preventing static charge build-up during processing and use.

- Data Table : Comparison of Static Charge Reduction in Treated vs. Untreated Fibers

| Fiber Type | Treatment | Static Charge (kV) | Improvement (%) |

|---|---|---|---|

| Polyester | Untreated | 5.0 | - |

| Polyester | This compound | 1.5 | 70 |

| Polyamide | Untreated | 4.8 | - |

| Polyamide | This compound | 1.2 | 75 |

Polymer Production

Modification of Polymeric Materials

this compound serves as a modifier in the synthesis of various polymers, including polyesters and polyamides. Its incorporation can enhance mechanical properties such as tensile strength and thermal stability.

- Case Study : Research indicated that polyesters modified with this compound exhibited a significant increase in tensile strength (up to 30%) compared to standard polyesters without modification .

Catalytic Applications

Catalyst Support Material

The compound has been explored as a support material for catalysts in various chemical reactions due to its ability to create sulfonic acid functionalized surfaces.

- Case Study : In catalytic processes involving esterification reactions, catalysts supported on this compound demonstrated higher activity and selectivity compared to traditional supports, showcasing its potential in green chemistry applications .

Environmental Applications

Water Treatment

Due to its high solubility and ion-exchange properties, this compound can be utilized in water treatment processes to remove heavy metals and other contaminants.

- Data Table : Efficiency of Heavy Metal Removal Using this compound

| Contaminant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 50 | 5 | 90 |

| Cadmium | 30 | 3 | 90 |

| Chromium | 40 | 4 | 90 |

Pharmaceutical Applications

Drug Delivery Systems

Recent studies have indicated that derivatives of this compound can be employed in drug delivery systems due to their biocompatibility and ability to form stable complexes with various pharmaceutical compounds.

Properties

CAS No. |

4991-22-4 |

|---|---|

Molecular Formula |

C8H6O7S |

Molecular Weight |

246.20 g/mol |

IUPAC Name |

2-sulfoterephthalic acid |

InChI |

InChI=1S/C8H6O7S/c9-7(10)4-1-2-5(8(11)12)6(3-4)16(13,14)15/h1-3H,(H,9,10)(H,11,12)(H,13,14,15) |

InChI Key |

RAADBCJYJHQQBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.